Carolenalol
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Overview
Description
Carolenalol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carolenalol typically involves the reaction of a substituted phenol with an epoxide in the presence of a base. This reaction forms an intermediate, which is then reacted with an amine to produce this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carolenalol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carolenalol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions and as a reference standard in analytical chemistry.
Biology: this compound is used in studies of cellular signaling pathways and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects in treating hypertension, angina, and arrhythmias.
Industry: this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
Carolenalol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 subtype, which is predominantly found in cardiac tissue. By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This mechanism involves the inhibition of cyclic AMP production and subsequent reduction in calcium ion influx into cardiac cells, thereby decreasing cardiac contractility and oxygen demand.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker used in the management of cardiovascular conditions.
Metoprolol: A beta-1 selective blocker with similar therapeutic applications.
Propranolol: A non-selective beta-blocker used for various cardiovascular and non-cardiovascular conditions.
Uniqueness
Carolenalol is unique in its specific binding affinity and selectivity for beta-1 adrenergic receptors, which minimizes the side effects associated with non-selective beta-blockers. Its pharmacokinetic properties, such as absorption, distribution, and metabolism, also contribute to its distinct profile compared to other beta-blockers.
Properties
CAS No. |
79236-42-3 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1S,3aS,4R,7R,8S,8aR,9aR)-4,7,8-trihydroxy-1,5,8-trimethyl-1,3a,4,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O5/c1-6-8-5-11(16)15(3,19)10(8)4-9-7(2)14(18)20-13(9)12(6)17/h7,9-13,16-17,19H,4-5H2,1-3H3/t7-,9+,10+,11+,12+,13-,15-/m0/s1 |
InChI Key |
DSOLHSWKROBKSB-HPUSRABXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H]3C(=C([C@H]([C@H]2OC1=O)O)C)C[C@H]([C@@]3(C)O)O |
Canonical SMILES |
CC1C2CC3C(=C(C(C2OC1=O)O)C)CC(C3(C)O)O |
Origin of Product |
United States |
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